5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide

Solid-state stability Salt form selection Laboratory handling

Reagent degradation during storage compromises synthetic reproducibility across multi-step campaigns. The hydrobromide salt form (CAS 1357946-12-3) eliminates this variability with enhanced solid-state stability versus the free base. • Consistent batch-to-batch reactivity for iterative medicinal chemistry & cross-coupling method development • 5-position bromomethyl enables regioselective SAR inaccessible via 2-position isomers • 95% purity standard grade balances cost-efficiency with sufficient quality for reaction optimization

Molecular Formula C8H8Br2N2
Molecular Weight 291.974
CAS No. 1357946-12-3
Cat. No. B582135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
CAS1357946-12-3
Synonyms5-(broMoMethyl)-1H-benzo[d]iMidazole hydrobroMide
Molecular FormulaC8H8Br2N2
Molecular Weight291.974
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)NC=N2.Br
InChIInChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H
InChIKeyWSCIFYCXIRSSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide – Profile & Procurement


5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS 1357946-12-3) is a benzimidazole-derived heterocyclic building block featuring a reactive bromomethyl substituent at the 5-position of the bicyclic core . The compound exists as a hydrobromide salt (molecular formula C₈H₈Br₂N₂, MW 291.97) with the imidazole nitrogen protonated, a structural feature that confers enhanced solid-state stability and facilitates handling during synthetic operations relative to the free base form . As a versatile electrophilic intermediate, this compound enables nucleophilic substitution and cross-coupling transformations for the assembly of more complex benzimidazole-containing architectures, including pharmacologically relevant heterocycles and functional materials [1].

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide: Non-Interchangeability


Substituting this compound with closely related analogs—such as 2-(bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS 2089325-93-7), 2-(bromomethyl)-1-methyl-1H-benzimidazole hydrobromide (CAS 934570-40-8), or 5-(chloromethyl)-1H-benzo[d]imidazole (CAS 774486-29-2)—introduces fundamental differences in electrophilic reactivity, regiochemical outcomes, and downstream functional group compatibility . The 5-position bromomethyl group on the benzo-fused imidazole scaffold generates a distinct spatial orientation of the reactive center that determines both steric accessibility for nucleophilic attack and the electronic distribution across the aromatic system, directly affecting cross-coupling efficiency and substitution kinetics [1]. Furthermore, the hydrobromide salt form offers measurable advantages in bench-top handling and long-term storage stability that the free base lacks, while the bromine leaving group provides a fundamentally different reactivity profile compared to chloromethyl analogs in palladium-catalyzed transformations [2]. Generic substitution without considering these variables can lead to failed reactions, divergent product distributions, and irreproducible synthetic outcomes.

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide – Selection Evidence


Hydrobromide Salt vs. Free Base Stability

The hydrobromide salt form of 5-(bromomethyl)-1H-benzo[d]imidazole (CAS 1357946-12-3, C₈H₈Br₂N₂, MW 291.97) provides enhanced solid-state stability compared to the corresponding free base (5-(bromomethyl)-1H-benzo[d]imidazole, CAS 1211523-55-5, C₈H₇BrN₂, MW 211.06). The free base lacks the stabilizing HBr counterion and is typically less stable under ambient storage conditions . The salt form enables long-term storage in a cool, dry environment without special atmospheric precautions, whereas free base analogs often require inert atmosphere handling to prevent degradation . This stability differential directly impacts procurement decisions: the hydrobromide salt maintains its stated purity specification (≥95%) over extended storage periods under standard laboratory conditions, reducing the need for repurification prior to use and minimizing batch-to-batch variability in synthetic applications .

Solid-state stability Salt form selection Laboratory handling

5- vs. 2-Bromomethyl Positional Isomer Cross-Coupling

The 5-position bromomethyl substituent on the benzimidazole core (target compound, CAS 1357946-12-3) confers fundamentally different reactivity in transition metal-catalyzed cross-coupling compared to the 2-position isomer (2-(bromomethyl)-1H-benzo[d]imidazole hydrobromide, CAS 2089325-93-7, or 2-(bromomethyl)-1-methyl-1H-benzimidazole hydrobromide, CAS 934570-40-8) . The 5-position on the benzo ring places the electrophilic center at a site with distinct electronic character (benzenoid ring vs. imidazole ring), affecting both the kinetics of oxidative addition and the regioselectivity of subsequent transformations. In Pd/Cu-catalyzed tandem decarboxylative cross-coupling cascades, 2-(2-bromoaryl)-1H-benzo[d]imidazoles serve as coupling partners to generate N-fused (benzo)imidazophenanthridine scaffolds, demonstrating that the position of halogen substitution dictates the accessible bond-forming pathways [1]. Substitution of the 5-bromomethyl derivative with the 2-bromomethyl isomer would result in a completely different retrosynthetic disconnect and product architecture, rendering the transformation non-viable for the intended target molecule [2].

Regioselective synthesis Palladium catalysis C–H activation

Bromomethyl vs. Chloromethyl Leaving Group Reactivity

The bromomethyl group in the target compound (CAS 1357946-12-3) exhibits substantially higher leaving group ability compared to the chloromethyl analog 5-(chloromethyl)-1H-benzo[d]imidazole (CAS 774486-29-2, C₈H₇ClN₂, MW 166.61) . Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) in nucleophilic substitution reactions, with the C–Br bond being weaker and more readily cleaved than the C–Cl bond. This translates to faster reaction kinetics under identical conditions, allowing nucleophilic substitution to proceed at lower temperatures or with shorter reaction times. While no direct head-to-head kinetic data comparing these specific benzimidazole derivatives was identified, the general class-level leaving group trend (Br > Cl) is well-established in organic chemistry and applies directly to the reactivity of benzylic halomethyl substituents [1][2]. The hydrobromide salt form further ensures that the bromomethyl group remains intact and reactive during storage, unlike chloromethyl analogs which may require more forcing conditions to achieve comparable conversion in substitution reactions [3].

Leaving group ability Nucleophilic substitution Reaction kinetics

Purity Grade Comparison

Commercially available grades of 5-(bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS 1357946-12-3) are offered with defined purity specifications that enable users to match product grade to application requirements. Suppliers including AKSci (Catalog 6412EF) and Combi-Blocks (Catalog QK-5510) provide material at ≥95% purity, suitable for most research-scale synthetic applications and initial route scouting . For applications requiring higher stringency—such as late-stage pharmaceutical intermediate synthesis, analytical standard preparation, or GMP-adjacent quality control workflows—MolCore (Catalog MC749974) offers material specified at NLT 98% purity . This 3% absolute purity differential (or ~3% relative impurity reduction) can be meaningful for applications where trace impurities could interfere with sensitive catalytic cycles or produce difficult-to-remove byproducts in multi-step sequences. No publicly available comparative impurity profiling data was identified to further differentiate these grades.

Chemical purity Quality specifications Procurement decision

Procurement Availability and Lead Time

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS 1357946-12-3) is available from multiple commercial suppliers with varying stock status, packaging sizes, and lead times—factors that directly influence procurement decisions for time-sensitive research programs . Combi-Blocks (Catalog QK-5510) lists specific pricing and availability: 100 mg ($1100 USD), 250 mg ($1800 USD), and 1 g ($3100 USD), all with a lead time of 2–4 weeks . In contrast, several other suppliers do not publicly disclose real-time stock status or pricing, requiring direct inquiry and potentially introducing procurement delays. For academic and industrial laboratories operating on fixed project timelines, the transparency of availability data and defined lead time enables more accurate experimental planning and reduces the risk of synthetic bottlenecks caused by reagent unavailability .

Supply chain Lead time Research procurement

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide: High-Value Applications


Kinase and LSD1 Inhibitor Scaffold Synthesis

The 5-position bromomethyl group enables regioselective introduction of diverse pharmacophores onto the benzimidazole core for structure-activity relationship (SAR) studies. The hydrobromide salt form (target compound, CAS 1357946-12-3) ensures stable storage and handling during iterative medicinal chemistry campaigns where consistent reagent quality across multiple synthetic cycles is critical . Unlike 2-position isomers (CAS 2089325-93-7, CAS 934570-40-8), this compound provides access to substitution patterns that have been documented in patent literature for substituted-1H-benzo[d]imidazole series compounds developed as lysine-specific demethylase 1 (LSD1) inhibitors—a target implicated in oncology applications . The enhanced leaving group ability of bromomethyl versus chloromethyl analogs (CAS 774486-29-2) permits milder coupling conditions, which is particularly advantageous when introducing acid- or base-sensitive functional groups common in kinase inhibitor pharmacophores .

Pd-Catalyzed C–H Activation and Annulation

As a benzimidazole building block with a reactive benzylic bromide at the 5-position, this compound serves as a versatile electrophilic partner in Pd-catalyzed cross-coupling cascades for constructing N-fused polycyclic scaffolds . The 5-bromomethyl substitution pattern on the benzo ring (as opposed to the 2-position on the imidazole ring in comparator compounds CAS 2089325-93-7 and CAS 934570-40-8) enables distinct bond-disconnection strategies and regioselective annulation pathways . Method development studies employing this scaffold benefit from the commercially available 95% purity grade (AKSci, Combi-Blocks), which provides sufficient purity for reaction optimization while maintaining cost-effectiveness for the multiple iterations typically required during catalytic condition screening . The hydrobromide salt form further contributes to batch-to-batch reproducibility in cross-coupling applications by minimizing degradation during storage between experimental runs [1].

GMP-Adjacent Process Chemistry Scale-Up

For process chemistry teams advancing lead compounds toward preclinical development, the NLT 98% purity grade available from MolCore (Catalog MC749974) provides a well-defined starting material suitable for impurity tracking and quality control documentation . The 3% absolute purity advantage over standard 95% research-grade material translates to lower baseline impurity burden entering multi-step synthetic sequences, which is particularly relevant when preparing materials for in vivo pharmacology studies or for establishing analytical reference standards. Additionally, for laboratories with defined project timelines, the transparent 2–4 week lead time disclosed by Combi-Blocks for quantities up to 1 g enables accurate supply chain planning that inquiry-only procurement models cannot support . The hydrobromide salt form ensures that the reactive bromomethyl group remains intact during shipping and storage, avoiding the degradation concerns associated with the free base form (CAS 1211523-55-5) .

Academic Teaching and Core Facility Use

In academic core facilities and advanced organic chemistry teaching laboratories, the combination of defined purity specifications (95% from AKSci and Combi-Blocks) and the enhanced bench-top stability of the hydrobromide salt makes this compound a practical choice for demonstrating nucleophilic substitution, cross-coupling methodology, or benzimidazole functionalization. The availability of multiple package sizes (100 mg, 250 mg, 1 g) with transparent pricing enables core facility managers to match procurement to projected demand without excessive inventory costs . For teaching applications where students may handle reagents over extended periods, the salt form's stability under standard storage conditions reduces waste from degradation, while the established leaving group reactivity of bromomethyl over chloromethyl ensures that student experiments proceed with observable conversion under standard laboratory time constraints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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